3-[(n-Pentyloxy)methyl]benzaldehyde
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Overview
Description
3-[(n-Pentyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H18O2. It is a benzaldehyde derivative where the benzene ring is substituted with a pentyloxy group at the meta position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-Pentyloxy)methyl]benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry are often applied to optimize the reaction conditions, reduce waste, and improve yield. This may involve the use of alternative solvents, catalysts, and reaction conditions to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(n-Pentyloxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pentyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[(n-Pentyloxy)methyl]benzoic acid.
Reduction: 3-[(n-Pentyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(n-Pentyloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-[(n-Pentyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The pentyloxy group can influence the compound’s lipophilicity, affecting its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a pentyloxy group.
3-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a pentyloxy group.
3-Butoxybenzaldehyde: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness
3-[(n-Pentyloxy)methyl]benzaldehyde is unique due to the length of its alkoxy chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a valuable compound for studying the effects of alkoxy chain length on the behavior of benzaldehyde derivatives.
Properties
IUPAC Name |
3-(pentoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-8-15-11-13-7-5-6-12(9-13)10-14/h5-7,9-10H,2-4,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXQUNTQAPSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC(=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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